molecular formula C19H23Cl5N2O B569179 N,N'-Dicyclohexylcarbodiimide pentachlorophenol CAS No. 15406-98-1

N,N'-Dicyclohexylcarbodiimide pentachlorophenol

Cat. No.: B569179
CAS No.: 15406-98-1
M. Wt: 472.656
InChI Key: RPHVCMWXLCBLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Dicyclohexylcarbodiimide pentachlorophenol is a complex compound used primarily in the field of organic chemistry. It is known for its role in peptide synthesis and other coupling reactions. The compound is a combination of N,N’-Dicyclohexylcarbodiimide and pentachlorophenol, each contributing unique properties to the complex.

Biochemical Analysis

Biochemical Properties

N,N’-Dicyclohexylcarbodiimide Pentachlorophenol is known for its role in peptide synthesis, where it is used for the activation of the carboxyl group It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions

Molecular Mechanism

The molecular mechanism of action of N,N’-Dicyclohexylcarbodiimide Pentachlorophenol is primarily related to its role in peptide synthesis. It is known to facilitate the coupling of amino acids during artificial peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dicyclohexylcarbodiimide is typically synthesized by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst . Another method involves the reaction of cyclohexylamine with cyclohexyl isocyanide in the presence of palladium acetate, iodine, and oxygen . Pentachlorophenol, on the other hand, is produced by the chlorination of phenol in the presence of a catalyst.

Industrial Production Methods

Industrial production of N,N’-Dicyclohexylcarbodiimide involves the use of phase transfer catalysts to react dicyclohexylurea with arenesulfonyl chloride and potassium carbonate in toluene . Pentachlorophenol is produced on a large scale through the chlorination process, which is then combined with N,N’-Dicyclohexylcarbodiimide to form the complex.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicyclohexylcarbodiimide pentachlorophenol undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide . The reactions typically occur under mild conditions, making the compound versatile for various applications.

Major Products Formed

The major products formed from these reactions include amides, ketones, and nitriles . These products are essential in various chemical synthesis processes.

Properties

InChI

InChI=1S/C13H22N2.C6HCl5O/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;7-1-2(8)4(10)6(12)5(11)3(1)9/h12-13H,1-10H2;12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHVCMWXLCBLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C=NC2CCCCC2.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657543
Record name Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15406-98-1
Record name Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Dicyclohexylcarbodiimide-Pentachlorophenol complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the main concern regarding the use of N,N'-Dicyclohexylcarbodiimide (DCC) in peptide synthesis, and how does the addition of pentachlorophenol aim to address this?

A1: A major concern when using DCC alone for peptide coupling is the potential formation of racemized products, impacting the optical purity of the synthesized peptides []. The research paper investigates the use of DCC complexes with pentachlorophenol, aiming to improve the optical purity of the resulting peptide active esters. This approach is based on the hypothesis that the complex might facilitate a cleaner reaction with reduced racemization compared to using DCC alone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.